Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is an organic compound with the molecular formula C13H19NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenylpropyl group attached to the carbamothioic acid moiety, with a propyl ester substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester typically involves the reaction of carbamothioic acid with 3-phenylpropyl alcohol in the presence of a suitable esterification agent. Common reagents used in this process include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) as dehydrating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester
- Carbamothioic acid, phenylpropyl-, S-(1-methylbutyl) ester
Uniqueness
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
96009-54-0 |
---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-propyl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI Key |
DECFPXDPTRSFTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.